

Application Notes and Protocols for Cell Cycle Analysis Using A-485

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Compound of Interest		
Compound Name:	A-485	
Cat. No.:	B605051	Get Quote

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Introduction

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1] These enzymes play a critical role in chromatin remodeling and the regulation of gene transcription, thereby influencing a wide range of cellular processes, including cell cycle progression, proliferation, and differentiation.[2][3] Inhibition of p300/CBP catalytic activity by **A-485** has been shown to selectively impede the proliferation of various cancer cell lines, including those of hematological and prostate origin, making it a compound of significant interest in cancer research and drug development.[4][5] One of the key applications for **A-485** is in the study of cell cycle regulation. By inhibiting p300/CBP, **A-485** can induce cell cycle arrest, providing a valuable tool to investigate the mechanisms governing cell cycle checkpoints and to assess the therapeutic potential of targeting this pathway.

These application notes provide a comprehensive guide for researchers on how to perform a cell cycle analysis using **A-485**, including the underlying signaling pathways, detailed experimental protocols, and data presentation.

Signaling Pathways and Mechanism of Action







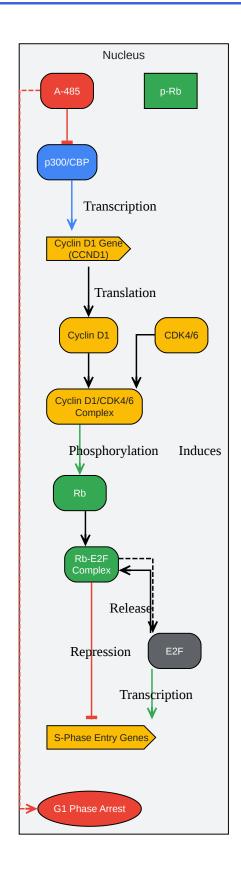
The cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. p300 and CBP act as transcriptional co-activators for numerous genes involved in cell cycle control. By acetylating histones and other transcription factors, they promote a chromatin state that is permissive for the transcription of genes essential for cell cycle progression.

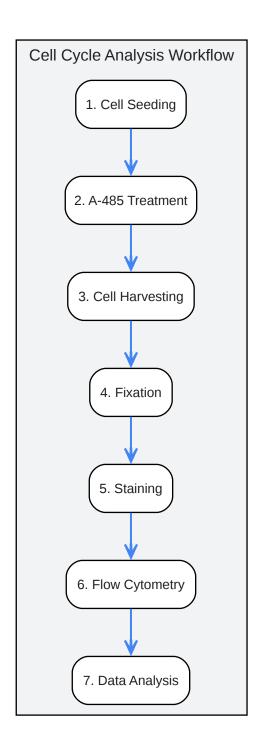
Inhibition of p300/CBP by **A-485** disrupts this process, leading to cell cycle arrest. The specific phase of arrest can be cell-type dependent, reflecting the differential reliance of various cell lineages on p300/CBP-mediated transcription.

G1 Phase Arrest

In some cellular contexts, inhibition of p300/CBP by **A-485** can lead to a G1 phase arrest. This is often mediated through the downregulation of Cyclin D1, a key regulator of the G1-S transition. p300/CBP is known to co-activate the transcription of the CCND1 gene, which encodes Cyclin D1. Reduced Cyclin D1 levels lead to decreased activity of its partner kinases, CDK4 and CDK6. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. This prevents the expression of E2F target genes required for S-phase entry, thus halting the cell cycle in G1.







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